4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Overview
Description
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a derivative of pyrrolopyrimidine, characterized by the presence of a chlorine atom at the 4-position and an amino group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is the protein kinase CK1ε . This kinase plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis .
Mode of Action
This compound acts as a highly potent and selective inhibitor of protein kinase CK1ε . By inhibiting this kinase, the compound interferes with its normal function, leading to alterations in the cellular processes that the kinase is involved in .
Biochemical Pathways
The inhibition of protein kinase CK1ε by this compound affects several biochemical pathways. These include the PI3K-PKB signaling pathway, which is involved in cell proliferation and survival . The compound’s action can lead to the downregulation of these pathways, thereby affecting the downstream effects such as cell proliferation and survival .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 2-8°c . These properties may influence the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The inhibition of protein kinase CK1ε by this compound can lead to various molecular and cellular effects. For instance, the compound has been shown to exhibit strong neuroprotective and anti-tumor activity . It holds great promise as a potential treatment for Alzheimer’s disease and select cancers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, factors such as pH and the presence of other compounds in the environment can also potentially influence the compound’s action and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the chlorination of pyrrolopyrimidine derivatives. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antitumor agent.
Medicine: Investigated for its role in developing new therapeutic agents, particularly kinase inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chlorinated pyrrolopyrimidine with similar applications in medicinal chemistry.
2-Amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A close structural analog with potential antibacterial and antitumor activities.
Uniqueness
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in the development of targeted cancer therapies .
Biological Activity
Overview
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a derivative of pyrrolopyrimidine characterized by a chlorine atom at the 4-position and an amino group at the 2-position. This compound has garnered attention due to its potent biological activities, particularly as an inhibitor of protein kinase CK1ε, which plays a crucial role in various cellular processes including cell proliferation, survival, and apoptosis.
The primary mechanism of action for this compound is its selective inhibition of protein kinase CK1ε. This inhibition affects multiple biochemical pathways, notably the PI3K-PKB signaling pathway, which is integral to cellular growth and survival. By modulating these pathways, the compound demonstrates significant neuroprotective and anti-tumor properties.
Antitumor Effects
Research indicates that this compound exhibits strong cytotoxic effects against various cancer cell lines. For instance, in studies evaluating its efficacy against HepG2 liver cancer cells, the compound induced cell cycle arrest and apoptosis. The induction of apoptosis was evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2 .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 | 29 - 59 | Induction of apoptosis |
Compound 5k | HepG2 | 40 - 204 | Inhibition of EGFR, Her2, CDK2 |
Sunitinib | Various | 261 | Tyrosine kinase inhibition |
The compound's ability to induce apoptosis was further confirmed through flow cytometry analysis, which showed a significant increase in apoptotic cells after treatment compared to controls .
Neuroprotective Effects
In addition to its antitumor activity, this compound has been studied for its neuroprotective effects. The inhibition of CK1ε has been linked to protective outcomes in neuronal cells under stress conditions, suggesting potential applications in neurodegenerative diseases.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates that it is stable at room temperature but should be stored between 2°C and 8°C to maintain efficacy. Toxicity studies have shown that while the compound is effective against cancer cells, it also poses risks such as skin irritation and acute toxicity if ingested .
Table 2: Summary of Toxicological Data
Parameter | Value |
---|---|
Acute Toxicity | H301 (Toxic if swallowed) |
Skin Irritation | H315 (Causes skin irritation) |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. This suggests its potential use in liver cancer therapies.
- Cytotoxicity Evaluation : In another investigation involving multiple cancer cell lines, this compound exhibited IC50 values comparable to established tyrosine kinase inhibitors (TKIs), indicating its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSPBRYDQWLYLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650618 | |
Record name | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943736-58-1 | |
Record name | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.